4,4-Difluoro-3-oxobutanenitrile
Overview
Description
4,4-Difluoro-3-oxobutanenitrile, also known as 3-oxobutanenitrile (3-OBN), is a synthetic compound that has been used for various purposes in scientific research, including as a reagent for organic synthesis, as a catalyst, and as an intermediate in the synthesis of pharmaceuticals . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of 4,4-Difluoro-3-oxobutanenitrile is C4H3F2NO . The molecular weight is 119.07 g/mol .Physical And Chemical Properties Analysis
4,4-Difluoro-3-oxobutanenitrile is a colorless liquid with a boiling point of 82 °C and a melting point of -21 °C . It is insoluble in water, but soluble in many organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,4-Difluoro-3-oxobutanenitrile serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds, demonstrating its significant role in organic synthesis. For example, studies have shown its utility in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines via the reactivity of 4-phenyl-3-oxobutanenitrile derivatives, highlighting its potential for creating polyfunctionally substituted heterocycles (Khalik, 1997). Another study presented the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, employing 2-arylidene-3-oxobutanenitrile derivatives as intermediates (Han et al., 2015). These findings underscore the compound's application in constructing complex molecular architectures with potential biological activities.
Biologically Active Heterocycles Synthesis
Research has also explored the use of derivatives of 4,4-Difluoro-3-oxobutanenitrile for the synthesis of heterocycles with biological activity. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a closely related derivative, was used to synthesize substituted pyrazoles and fused pyrimidines displaying activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005). This highlights the potential of 4,4-Difluoro-3-oxobutanenitrile derivatives in medicinal chemistry for discovering new therapeutic agents.
Advanced Material Synthesis
In the realm of materials science, the incorporation of 4,4-Difluoro-3-oxobutanenitrile into the synthesis of advanced materials has been documented. For example, its derivatives have been used in the design and synthesis of nonfullerene polymer solar cells, where the introduction of fluorine atoms contributed to the development of high-efficiency solar cell materials (Wang et al., 2018). This application demonstrates the compound's significance in enhancing the photovoltaic performance of organic solar cells through molecular engineering.
Safety And Hazards
properties
IUPAC Name |
4,4-difluoro-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)3(8)1-2-7/h4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXQRABRBXMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680467 | |
Record name | 4,4-Difluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-oxobutanenitrile | |
CAS RN |
1261289-79-5 | |
Record name | 4,4-Difluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.